苯甲酸乙酰肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

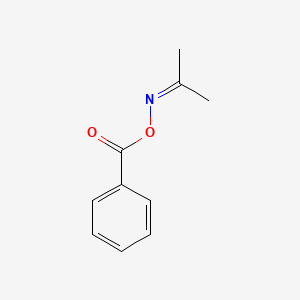

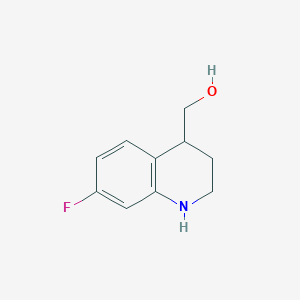

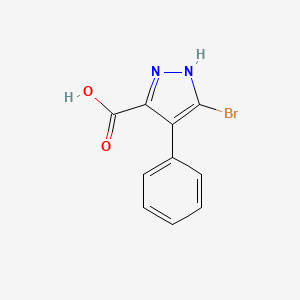

Acetoxime Benzoate is an aromatic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 . It’s also known by alternate names such as O-Benzoylacetoxime and O-Benzoyloxime 2-Propanone .

Synthesis Analysis

The synthesis of Acetoxime Benzoate or similar compounds often involves reactions with acetoxime. For instance, reactions of [ZnAl2(OPri)8] with acetoxime in different molar ratios in refluxing anhydrous benzene yield complexes of the type [ZnAl2(OPri)8−n{(CH3)2CNO}n], where n = 1–4 . Another example is the synthesis of Acetone Oxime, which is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl .

Chemical Reactions Analysis

The chemical reactions involving Acetoxime Benzoate or similar compounds are diverse. For instance, reactions of [ZnAl2(OPri)8] with acetoxime yield complexes of the type [ZnAl2(OPri)8−n{(CH3)2CNO}n], where n = 1–4 . These complexes are transparent viscous/foamy solids .

科学研究应用

抗结核剂:与苯甲酸乙酰肟在结构上相关的喹唑啉酮苯甲酸酯作为抗结核剂显示出巨大的前景。它们靶向对结核分枝杆菌至关重要的乙酰羟基酸合酶 (AHAS),对耐药菌株表现出有效的抑制作用 (Lu 等,2015).

食品防腐剂和毒性研究:苯甲酸的衍生物苯甲酸钠广泛用作食品防腐剂。研究已使用原子力显微镜在单细胞水平上分析苯甲酸钠的生物毒性,揭示了淋巴细胞形态和超微结构的显着改变 (Hu 等,2008).

对葡萄糖稳态的影响:另一项研究调查了苯甲酸钠对人葡萄糖稳态的影响。研究发现,在安全水平下急性接触苯甲酸钠不会显着影响葡萄糖稳态,尽管它会改变一些代谢特征 (Lennerz 等,2015).

动物模型中的致畸性和毒性:涉及斑马鱼幼虫的研究表明,苯甲酸钠可以诱导神经毒性和肾毒性,影响各种器官和系统的发育。这突出了与高剂量接触苯甲酸化合物相关的潜在风险 (Tsay 等,2007).

对毒素的肝保护作用:另一项关于苯甲酸依马菌素(另一种苯甲酸衍生物)的研究表明,对由其毒性诱导的生化和遗传疾病具有肝保护作用。甲壳素和甲壳素纳米颗粒被发现可以有效降低小鼠的肝毒性 (Dawoud 等,2021).

除草剂机制:抑制乙酰乳酸合酶的除草剂(可能包括苯甲酸衍生物)在农业中得到广泛使用。了解它们的机制,包括抑制支链氨基酸合成和对植物生理的次级影响,对于开发更有效和环境友好的除草剂至关重要 (Zhou 等,2007).

作用机制

Target of Action

Acetoxime benzoate, as an oxime compound , primarily targets the imine group in organic compounds . The imine group is a functional group consisting of a carbon-nitrogen double bond, where the nitrogen is connected to a hydrogen atom or an organic group .

Mode of Action

The mode of action of acetoxime benzoate involves its interaction with its targets, leading to changes in the structure and function of the target molecules. The oxime group in acetoxime benzoate can react with aldehydes or ketones to form a new oxime . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by acetoxime benzoate involve the transformation of growth substrates to benzoyl-CoA . These transformations include various types of novel reactions, such as the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

The pharmacokinetics of acetoxime benzoate involves its metabolism by human and rodent hepatic cytochrome P450 enzymes . The compound is metabolized to the genotoxicant and carcinogen propane 2-nitronate (P2-N) . The oxime (20 mM) was incubated with liver microsomes from mice, rats, and two humans . P2-N was found by HPLC in the urine of rats that had received acetoxime .

Result of Action

The result of the action of acetoxime benzoate is the formation of a new oxime . This reaction is essentially irreversible as the adduct dehydrates . The hepatocarcinogenicity of acetoxime has been tentatively linked with its metabolic oxidation to the potent genotoxicant and carcinogen propane 2-nitronate (P2-N) .

Action Environment

The action of acetoxime benzoate can be influenced by environmental factors. For instance, the presence of sunlight can enhance the photocatalytic activity of zinc oxide nanoparticles derived from a zinc(II)/acetoxime system . These nanoparticles successfully degraded 99.8% of methylene blue (MB) and 55.42% of methyl orange (MO) within 160 minutes under solar irradiation . They also showed good potential to reduce the viability of E. coli and S. aureus .

属性

IUPAC Name |

(propan-2-ylideneamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVZNURROIUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)

![2,6-dichloro-N-[cyclopropyl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2968029.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2968031.png)

![ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2968034.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide](/img/structure/B2968035.png)

![4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)